(tert-Butyl)dimethylnaphthalene
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Overview
Description
(tert-Butyl)dimethylnaphthalene is an organic compound with the molecular formula C16H20 It is a derivative of naphthalene, where two methyl groups and one tert-butyl group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (tert-Butyl)dimethylnaphthalene typically involves the selective alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
(tert-Butyl)dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
(tert-Butyl)dimethylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels
Mechanism of Action
The mechanism of action of (tert-Butyl)dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar in structure but lacks the naphthalene ring, leading to different chemical properties and reactivity.
tert-Butylnaphthalene: Contains a single tert-butyl group attached to the naphthalene ring, differing in the number and position of substituents.
Dimethylnaphthalene: Contains two methyl groups attached to the naphthalene ring, differing in the presence of the tert-butyl group
Uniqueness
(tert-Butyl)dimethylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring.
Properties
CAS No. |
85650-81-3 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-tert-butyl-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-11-12(2)15(16(3,4)5)10-13-8-6-7-9-14(11)13/h6-10H,1-5H3 |
InChI Key |
MCMMWNLQNQBDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C12)C(C)(C)C)C |
Origin of Product |
United States |
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